反式-3-(甲基氨基)环丁醇盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

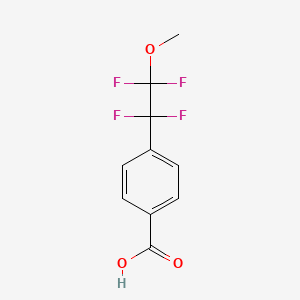

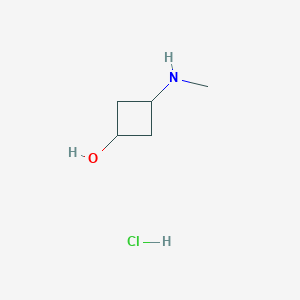

Trans-3-(Methylamino)cyclobutanol hydrochloride is a chemical compound that is likely to be an intermediate or a derivative in synthetic organic chemistry. While the specific compound is not directly mentioned in the provided papers, its structure suggests that it is a cyclobutanol with a methylamino substituent. Such compounds are often of interest in the synthesis of pharmaceuticals and other biologically active molecules.

Synthesis Analysis

The synthesis of related cyclobutane derivatives can be inferred from the provided papers. For instance, a unified synthesis of all stereoisomers of 2-(aminomethyl)cyclobutane-1-carboxylic acid was achieved starting from a chirally derivatized unsaturated γ-lactam, using a photochemical [2+2] cycloaddition reaction with ethylene to create the four-membered ring with a cis configuration . This method could potentially be adapted to synthesize trans-3-(Methylamino)cyclobutanol hydrochloride by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of trans-3-(Methylamino)cyclobutanol hydrochloride would consist of a four-membered cyclobutane ring with a methylamino group and a hydroxyl group on adjacent carbons. The trans configuration indicates that these substituents are on opposite sides of the ring. The stereochemistry of such compounds is crucial, as it can significantly affect their chemical properties and biological activity.

Chemical Reactions Analysis

Cyclobutanol derivatives can undergo various chemical reactions. The presence of the amino and hydroxyl functional groups in trans-3-(Methylamino)cyclobutanol hydrochloride would allow for reactions such as substitution, protection/deprotection, and conversion to other functional groups. For example, the Boc protecting group was used in the synthesis of related compounds to protect the amino functionality . Similar strategies could be employed for the synthesis and further functionalization of trans-3-(Methylamino)cyclobutanol hydrochloride.

Physical and Chemical Properties Analysis

The physical and chemical properties of trans-3-(Methylamino)cyclobutanol hydrochloride would be influenced by its functional groups and stereochemistry. The compound would likely be a solid at room temperature, with a hydrochloride salt form enhancing its solubility in polar solvents. The presence of the hydroxyl group could lead to hydrogen bonding, affecting its boiling point, melting point, and solubility. The methylamino group could also participate in intermolecular interactions and influence the compound's basicity.

科学研究应用

抗纤溶应用

反式-3-(甲基氨基)环丁醇盐酸盐作为氨甲环酸的衍生物,在月经过多和其他异常出血病症的治疗中得到应用。其抗纤溶作用是通过可逆地阻断纤溶酶原上的赖氨酸结合位点,阻止纤维蛋白降解来实现的。该特性已被用于显著减少月经失血,并在临床试验中被认为有效且耐受性良好 (Wellington & Wagstaff, 2003)。

特殊人群的药代动力学考量

其药代动力学特性对于肾功能衰竭人群或与环孢素等药物相互作用时非常关键,对于移植受者患者而言。了解这些相互作用和剂量调整对于患者安全和药物疗效至关重要 (Launay-Vacher, Izzedine, & Deray, 2005)。

在新型合成阿片类药物发现中的潜力

研究探索了其在非芬太尼新型合成阿片受体激动剂的化学和药理学中的潜力。这些研究深入探讨了化学结构的合成改编,以发现滥用物质,表明该化合物在药物开发和监测中的相关性 (Sharma et al., 2018)。

神经保护性膳食因素

研究表明,具有反式-3-(甲基氨基)环丁醇盐酸盐结构的衍生物,如生育三烯酚,具有作为神经保护性膳食因素的潜力。它们表现出降低胆固醇的活性,并调节参与神经元细胞死亡的信号通路,标志着它们在神经保护领域的意义 (Frank et al., 2012)。

具有生物活性的生物碱

对环丁烷类生物碱的研究,反式-3-(甲基氨基)环丁醇盐酸盐在结构上与之相关,揭示了广泛的抗菌、抗菌和抗肿瘤活性。这突出了其作为药物发现线索来源的潜力 (Sergeiko et al., 2008)。

作用机制

“trans-3-(Methylamino)cyclobutanol hydrochloride”, also known as JNJ-7925476, is a novel, selective antagonist of the G protein-coupled receptor 6 (GPR6). GPR6 is expressed in the striatum and has been linked to Parkinson’s disease, making it a potential target for the treatment of this disorder.

安全和危害

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

属性

IUPAC Name |

3-(methylamino)cyclobutan-1-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c1-6-4-2-5(7)3-4;/h4-7H,2-3H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKMIPSOYGGVHLU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CC(C1)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-3-(Methylamino)cyclobutanol hydrochloride | |

CAS RN |

1375472-99-3, 1408075-73-9 |

Source

|

| Record name | 3-(methylamino)cyclobutan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1s,3s)-3-(methylamino)cyclobutan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(cyanomethyl)-N-cyclohexyl-1,5-dioxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B3016685.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-(2-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide](/img/structure/B3016686.png)

![5,6-dimethyl-1-(3-methylbenzyl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3016687.png)

![11-(Cyclopentylamino)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B3016690.png)

![2,5-dichloro-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B3016695.png)

![1-{[1-(3,5-Dimethoxybenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B3016696.png)

![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 5-methylisoxazole-3-carboxylate](/img/structure/B3016701.png)